2-脱甲基帕利哌酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Paliperidone, also known as 9-hydroxyrisperidone, is an atypical antipsychotic . It’s mainly used to treat schizophrenia and schizoaffective disorder . It’s marketed by Janssen Pharmaceuticals .

Synthesis Analysis

Paliperidone can be synthesized through different crystallization methods . Different crystallization processes can change the crystallinity of Paliperidone .Molecular Structure Analysis

Paliperidone crystallizes in space group P 2 1 / n with a = 14.151 58(6), b = 21.537 80(9), c = 6.913 26(2) Å, β = 92.3176(2)°, V = 2105.396(13) Å 3, and Z = 4 .Physical and Chemical Properties Analysis

Different crystallization processes can induce changes in appearance, surface free energy (SFE), and crystallinity of Paliperidone . These changes can further affect the stability, state, and pharmacokinetic in vivo formulation .科学研究应用

受体结合

与利培酮(母体化合物)相比,2-脱甲基帕利哌酮在受体结合方面表现出差异。具体而言,其5-HT2A/D2(血清素/多巴胺)结合比率存在显著差异。 这种独特的结合特征可能导致临床疗效的差异 .

线粒体功能

线粒体在细胞能量产生和神经元健康中起着至关重要的作用。研究表明,2-脱甲基帕利哌酮对线粒体运动、蛋白质表达和磷酸化作用与利培酮不同。 这些差异可能会影响突触可塑性和神经元放电 .

长效注射剂型

帕利哌酮棕榈酸酯是利培酮的一种长效注射剂型,其中包含2-脱甲基帕利哌酮。 它提供持续数周的抗精神病作用,使其成为治疗精神分裂症患者的宝贵选择 .

荟萃分析和安全性

一项IPD荟萃分析发现,利培酮和帕利哌酮(包括其代谢物)在9周内对降低PANSS评分均具有微弱的益处。 此外,临床研究报告(CSR)中提供了全面的安全性数据,但期刊出版物或试验登记处并非总是提供这些数据 .

作用机制

Target of Action

2-Desmethyl Paliperidone, also known as Paliperidone, is an atypical antipsychotic used in the treatment of schizophrenia and other schizoaffective or delusional disorders . It is the primary active metabolite of risperidone . The compound’s primary targets are central dopamine Type 2 (D2) receptors and serotonin Type 2 (5HT2A) receptors . It is also active as an antagonist at alpha 1 and alpha 2 adrenergic receptors and H1 histaminergic receptors , which may explain some of the other effects of the drug .

Mode of Action

The exact mechanism of action of 2-Desmethyl Paliperidone is unknown, but it is likely to act via a similar pathway to risperidone . It has been proposed that the drug’s therapeutic activity in schizophrenia is mediated through a combination of central dopamine Type 2 (D2) and serotonin Type 2 (5HT2A) receptor antagonism . This means that the drug binds to these receptors and blocks their activity, thereby modulating the levels of dopamine and serotonin in the brain.

Biochemical Pathways

The biochemical pathways affected by 2-Desmethyl Paliperidone involve the dopaminergic and serotonergic systems in the brain . By blocking D2 and 5HT2A receptors, the drug can alter the signaling pathways associated with these receptors, leading to changes in neurotransmitter levels and neuronal activity . This can result in the alleviation of symptoms associated with schizophrenia and other related disorders .

Pharmacokinetics

The pharmacokinetics of 2-Desmethyl Paliperidone involve its absorption, distribution, metabolism, and excretion (ADME). After administration, the drug is slowly released and absorbed into the bloodstream . It is distributed throughout the body with an apparent volume of distribution of 487 L for oral administration and 391 L for monthly intramuscular injection . The drug is metabolized in the liver via CYP2D6 and 3A4, with minor metabolism via dealkylation, hydroxylation, dehydrogenation, and benzisoxazole scission . About 80% of the drug is excreted in the urine, with 59% as unchanged drug .

Result of Action

The molecular and cellular effects of 2-Desmethyl Paliperidone’s action involve changes in neuronal firing, regulation of mitochondrial function, and movement . By blocking D2 and 5HT2A receptors, the drug can modulate neuronal activity and neurotransmitter levels in the brain, leading to changes in behavior and cognition . This can result in the reduction of symptoms associated with schizophrenia and other related disorders .

Action Environment

The action of 2-Desmethyl Paliperidone can be influenced by various environmental factors. For instance, the presence of a hydroxyl group in the Paliperidone molecule confers increased hydrophilicity to this drug compared with its parent, risperidone . This contributes to differential effects on mitochondrial movement, protein expression, and phosphorylation . These differences can be reflected in synaptic plasticity and neuronal firing, and have been implicated in the mechanisms of mitochondrial function and movement .

安全和危害

未来方向

There is a need for evidence-based guidance on restarting antidepressant and antipsychotic medication after intentional overdoses . Also, the FDA has approved long-acting atypical antipsychotic INVEGA HAFYERA™ (6-month paliperidone palmitate), the first-and-only twice-yearly injectable for the treatment of schizophrenia .

生化分析

Biochemical Properties

2-Desmethyl Paliperidone, like Paliperidone, is likely to interact with various enzymes, proteins, and other biomolecules. Paliperidone has been shown to have a high affinity for dopamine Type 2 (D2) and serotonin Type 2 (5HT2A) receptors . It is also active as an antagonist at alpha 1 and alpha 2 adrenergic receptors and H1 histaminergic receptors . These interactions play a crucial role in its therapeutic activity in schizophrenia and related disorders .

Cellular Effects

The effects of 2-Desmethyl Paliperidone on cellular processes are expected to be similar to those of Paliperidone. Paliperidone has been shown to affect neuronal firing, regulation of mitochondrial function, and movement . It also influences cell function by affecting the expression levels and phosphorylation of complex I and V proteins in synaptoneurosomal preparations of rat prefrontal cortex .

Molecular Mechanism

The molecular mechanism of action of 2-Desmethyl Paliperidone is likely to be similar to that of Paliperidone. Paliperidone’s therapeutic activity in schizophrenia is thought to be mediated through a combination of central dopamine Type 2 (D2) and serotonin Type 2 (5HT2A) receptor antagonism . It also affects mitochondrial movement, protein expression, and phosphorylation .

Temporal Effects in Laboratory Settings

Studies on Paliperidone have shown that it exhibits notable metabolic side-effects that are dose-dependent . These effects are reflected in synaptic plasticity and neuronal firing and have only recently been implicated in the mechanisms of mitochondrial function and movement .

Dosage Effects in Animal Models

Studies on Paliperidone have shown that it exhibits neuroprotective effects in LPS-induced animal models of Alzheimer’s disease

Metabolic Pathways

Paliperidone is known to undergo four metabolic pathways, each accounting for up to a maximum of 6.5% of the biotransformation of the total dose . These pathways include oxidative N-dealkylation, monohydroxylation of the alicyclic ring, alcohol dehydrogenation, and benzisoxazole scission .

Transport and Distribution

It is known that drug transporters play a significant role in the pharmacokinetics of drugs, affecting their absorption, distribution, metabolism, and excretion .

Subcellular Localization

Understanding the subcellular localization of a drug is crucial as it can aid in identifying drug targets and understanding diseases linked to aberrant subcellular localization .

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway of 2-Desmethyl Paliperidone involves the reduction of Paliperidone to its corresponding alcohol, followed by the removal of the N-methyl group from the alcohol using a suitable reagent.", "Starting Materials": [ "Paliperidone", "Sodium borohydride", "Methanol", "Hydrochloric acid", "Sodium hydroxide" ], "Reaction": [ "Paliperidone is dissolved in methanol and sodium borohydride is added to the solution under stirring. The reaction mixture is allowed to stir for several hours at room temperature to complete the reduction of Paliperidone to its corresponding alcohol.", "The resulting alcohol is then treated with hydrochloric acid to protonate the nitrogen atom. This is followed by the addition of sodium hydroxide to the reaction mixture to deprotonate the hydroxyl group and remove the N-methyl group.", "The final product, 2-Desmethyl Paliperidone, is obtained by filtration and purification of the reaction mixture." ] } | |

CAS 编号 |

1268058-08-7 |

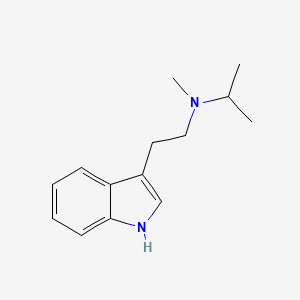

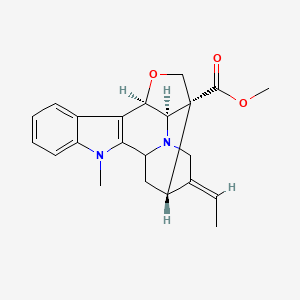

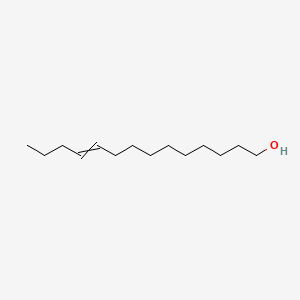

分子式 |

C22H25FN4O3 |

分子量 |

412.465 |

IUPAC 名称 |

3-[2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-9-hydroxy-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one |

InChI |

InChI=1S/C22H25FN4O3/c23-16-3-4-17-19(12-16)30-25-20(17)14-5-9-26(10-6-14)11-7-15-13-24-21-18(28)2-1-8-27(21)22(15)29/h3-4,12-14,18,28H,1-2,5-11H2 |

InChI 键 |

CSQXUYGPAMNXJT-UHFFFAOYSA-N |

SMILES |

C1CC(C2=NC=C(C(=O)N2C1)CCN3CCC(CC3)C4=NOC5=C4C=CC(=C5)F)O |

同义词 |

3-[2-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]ethyl]-6,7,8,9-tetrahydro-9-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Octahydro-2H-benzo[b][1,4]oxazin-2-one](/img/structure/B579830.png)

![1,1'-Dimethyl-2,2',6,6'-tetraphenyl-[4,4'-bipyridine]-1,1'-diium tetrafluoroborate](/img/structure/B579836.png)

![(2S,8R,9R,10R,11S,12S)-16,18-dioxa-4-azahexacyclo[11.7.0.02,9.04,8.08,12.015,19]icosa-1(20),13,15(19)-triene-2,10,11-triol](/img/structure/B579845.png)

![2-[(Tetradec-10-yn-1-yl)oxy]oxane](/img/structure/B579848.png)